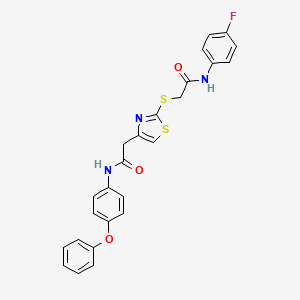
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20FN3O3S2 and its molecular weight is 493.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer treatment.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological properties. The presence of an acetamide functional group contributes to its solubility and bioavailability. The molecular formula is C19H18F1N3O2S.
1. Inhibition of Acetylcholinesterase (AChE)
One of the primary areas of research involves the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and cognition. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer's disease.
- Case Study : A study reported that derivatives containing thiazole exhibited significant AChE inhibition, with some compounds achieving IC50 values as low as 2.7 µM, indicating strong potential for therapeutic use in Alzheimer's disease management .
2. Anticancer Activity
The compound's thiazole structure has been linked to anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Research Findings : In vitro studies have shown that thiazole derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines .
3. Antimalarial Activity
Recent studies have explored the antimalarial potential of compounds related to thiazole derivatives. These compounds were tested against Plasmodium falciparum, with promising results indicating their capability to inhibit the parasite's growth effectively.
- Findings : A structure-activity relationship (SAR) analysis revealed that specific modifications to the phenyl groups adjacent to the thiazole ring improved antimalarial activity while maintaining low cytotoxicity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thiazole ring.
- Introduction of the acetamide group.
- Coupling reactions to attach phenoxy and fluorophenyl groups.
These steps often require careful optimization to maximize yield and purity.
Data Summary Table
Eigenschaften
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3S2/c26-17-6-8-18(9-7-17)28-24(31)16-34-25-29-20(15-33-25)14-23(30)27-19-10-12-22(13-11-19)32-21-4-2-1-3-5-21/h1-13,15H,14,16H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKICMWUIKIPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














